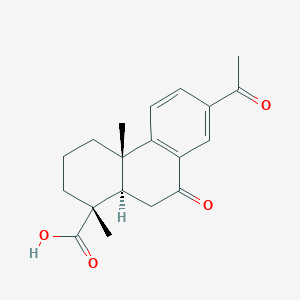

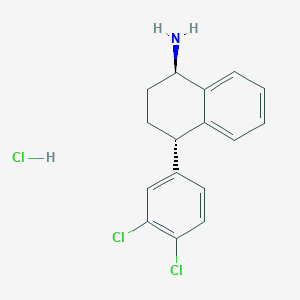

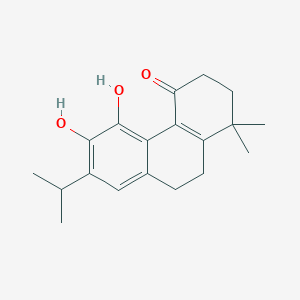

(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenanthrene derivatives often involves intricate steps that require precise control over reaction conditions to achieve the desired structural features. For example, studies on the preparation of phenanthrene-derived tetracyclic ketones provide insights into the synthesis strategies that could be relevant for our compound of interest. These ketones are intermediate products for further synthetic applications, including the synthesis of complex natural products like gibberellins (Klose & Mander, 1974).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure analysis of phenanthrene-4-carboxylic acid reveals the presence of hydrogen bonds and planar aromatic cores, which are significant for the molecule's stability and reactivity (Fitzgerald & Gerkin, 1998). Such structural features are likely relevant to the compound , suggesting similar stabilization mechanisms might be present.

Chemical Reactions and Properties

Phenanthrene derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reactions of phenanthrene 9,10-imine with aromatic carboxaldehydes, carboxylic acids, and acetylenic esters showcase the reactivity of phenanthrene imines towards electrophilic and nucleophilic agents, leading to complex heterocyclic systems (Shtelzer, Sheradsky, & Blum, 1987). This reactivity could be extrapolated to the synthesis and modification of our target compound.

Physical Properties Analysis

The physical properties of phenanthrene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituent effects. The crystalline structure and hydrogen bonding patterns of related compounds provide insights into the potential physical characteristics of "(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid" (Fitzgerald & Gerkin, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives, are essential for understanding the application potential of phenanthrene derivatives. The study on the cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones, leading to functionalized 9-amino-10-arylphenanthrenes, highlights the synthetic versatility of phenanthrene cores and their potential for further functionalization (Liu et al., 2018).

Applications De Recherche Scientifique

Chemical Structure and Properties

The compound "(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid" belongs to a class of organic compounds that have been studied for various applications due to their unique structural features. The molecule contains multiple cyclohexane rings, adopting distinct conformations such as planar, half-chair, and chair. The presence of these rings and their specific arrangements contribute to the compound's chemical reactivity and potential applications in different fields. For instance, in the context of dehydroabietic acid, a similar compound, the crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which is a common feature in this class of molecules (Xiaoping Rao et al., 2009).

Crystallography and Molecular Interactions

The study of molecular interactions and crystallography of compounds structurally similar to the mentioned acid reveals intricate details about their molecular geometry and possible intermolecular interactions. For example, in the study of acanthoic acid, the presence of two independent molecules in the asymmetric unit, adopting chair, boat, and half-chair conformations, illustrates the complexity and the potential for diverse chemical behaviors and interactions. These conformations and the trans-fused rings add to the understanding of the molecule's 3D structure and its potential reactivity or binding capabilities (Sunisa Suwancharoen et al., 2010).

Biological Activities and Applications

Although the directive was to exclude drug use and dosage information, it's worth noting that structurally similar compounds have shown potential in various biological activities, which might hint at broader applications of the compound . For instance, some compounds have demonstrated antibacterial and antitumor activities, suggesting a potential for pharmaceutical applications. The study of organotin(IV) complexes constructed from related carboxylic acids revealed promising biological activities, highlighting the relevance of these compounds in medicinal chemistry and drug design (Xiaoyan Wu et al., 2009).

Chemical Synthesis and Modification

Chemical synthesis and modification of structurally similar compounds have been a subject of interest, leading to the creation of novel molecules with potentially enhanced properties or specific applications. The manipulation of molecular structures through reactions like the Diels-Alder reaction or by introducing specific substituents can result in compounds with unique properties and applications. This aspect of chemical modification is crucial for expanding the utility of these compounds in various scientific and industrial fields (C. Wilson et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-11(20)12-5-6-14-13(9-12)15(21)10-16-18(14,2)7-4-8-19(16,3)17(22)23/h5-6,9,16H,4,7-8,10H2,1-3H3,(H,22,23)/t16-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJPRXAWNIWAPI-BHIYHBOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4As,10aR)-7-acetyl-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

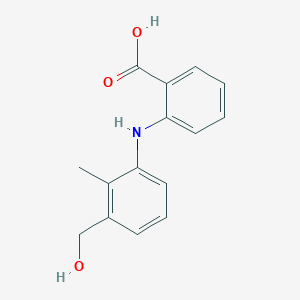

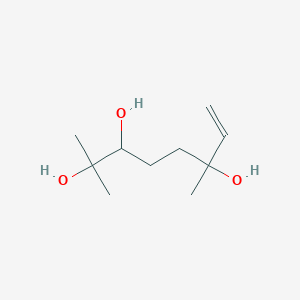

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)